![molecular formula C22H22N4O4S2 B4023649 5,5'-[(4-methylphenyl)methylene]bis[2-(allylthio)-6-hydroxy-4(3H)-pyrimidinone]](/img/structure/B4023649.png)
5,5'-[(4-methylphenyl)methylene]bis[2-(allylthio)-6-hydroxy-4(3H)-pyrimidinone]
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyrimidinone derivatives often involves multiple steps, including the formation of the core pyrimidinone structure followed by various functionalization reactions. For compounds similar to the one , synthesis routes typically include cyclocondensation of thioglycolic acid with methylene-bis-(N-cyclohexylidene-N-pyrimidine), itself prepared from cyclohexanone and methylene-bis-2-aminopyrimidines derived from guanidine hydrochloride and methylene-bis-chalcones (A. Srinivas, A. Nagaraj, & C. Reddy, 2008).
Molecular Structure Analysis
The molecular structure of pyrimidinone derivatives is characterized by the presence of pyrimidinone rings, potentially substituted with various groups that influence the compound's physical and chemical properties. For instance, compounds containing pyrimidinone units have been shown to exhibit distinct crystal structures and engage in specific intermolecular interactions, which are pivotal for understanding their behavior and reactivity (M. B. Zaman, M. Tomura, & Y. Yamashita, 1999).
Chemical Reactions and Properties
Pyrimidinone derivatives participate in various chemical reactions, such as [4+2] cycloadditions with vinyl-, isopropenyl-, and chloroketenes, leading to novel pyrimidinone or fused pyrimidinone derivatives. These reactions are crucial for the diversification of pyrimidinone-based compounds and further functionalization (A. Sharma & M. P. Mahajan, 1997).
Physical Properties Analysis
The physical properties of pyrimidinone derivatives, such as solubility, crystallinity, and thermal stability, are significantly influenced by their molecular structures. For instance, polyimides derived from pyrimidinone-containing monomers have shown excellent solubility in polar solvents, high thermal stability, and the ability to form strong, transparent films, indicating their potential for various applications (Y. Guan et al., 2014).
Chemical Properties Analysis
The chemical properties of pyrimidinone derivatives, including reactivity towards electrophiles and nucleophiles, are governed by the presence of functional groups attached to the pyrimidinone core. The electrophilic and nucleophilic sites can be identified through molecular electrostatic potential analysis, providing insights into possible reaction pathways and interactions with other molecules (A. Barakat et al., 2015).
Propiedades
IUPAC Name |
4-hydroxy-5-[(4-hydroxy-6-oxo-2-prop-2-enylsulfanyl-1H-pyrimidin-5-yl)-(4-methylphenyl)methyl]-2-prop-2-enylsulfanyl-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4S2/c1-4-10-31-21-23-17(27)15(18(28)24-21)14(13-8-6-12(3)7-9-13)16-19(29)25-22(26-20(16)30)32-11-5-2/h4-9,14H,1-2,10-11H2,3H3,(H2,23,24,27,28)(H2,25,26,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZQJBAHBPCIIKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=C(N=C(NC2=O)SCC=C)O)C3=C(N=C(NC3=O)SCC=C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N~1~-cyclohexyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)glycinamide](/img/structure/B4023567.png)
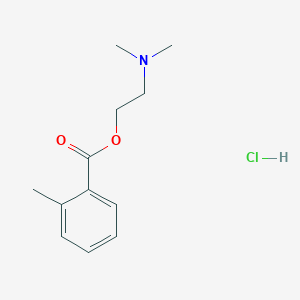
![N~1~-[2-(cyclohexylthio)ethyl]-N~2~-(3,4-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4023578.png)

![2-phenyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]butanamide](/img/structure/B4023597.png)

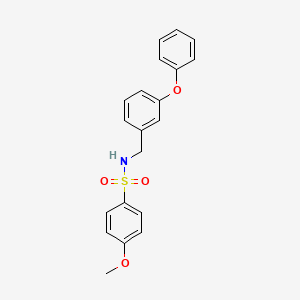
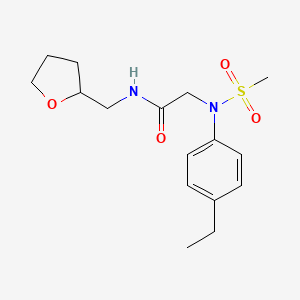
![2-(benzoylamino)-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B4023633.png)
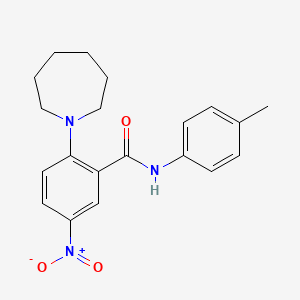
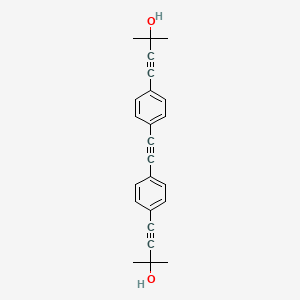
![2-[(3-allyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-(4-nitrophenyl)acetamide](/img/structure/B4023666.png)
![N-methyl-N-{2-[(4-methylphenyl)thio]ethyl}-2-(6-oxo-4-pyrrolidin-1-ylpyridazin-1(6H)-yl)acetamide](/img/structure/B4023674.png)
![ethyl 1-[N-(5-chloro-2-methoxyphenyl)-N-(phenylsulfonyl)glycyl]-4-piperidinecarboxylate](/img/structure/B4023681.png)